

Application Notes & Protocols: Carba-NAD in High-Throughput Screening for Drug Discovery

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Compound of Interest

Compound Name:	Carba-NAD
Cat. No.:	B1260728

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Audience: Researchers, scientists, and drug development professionals.

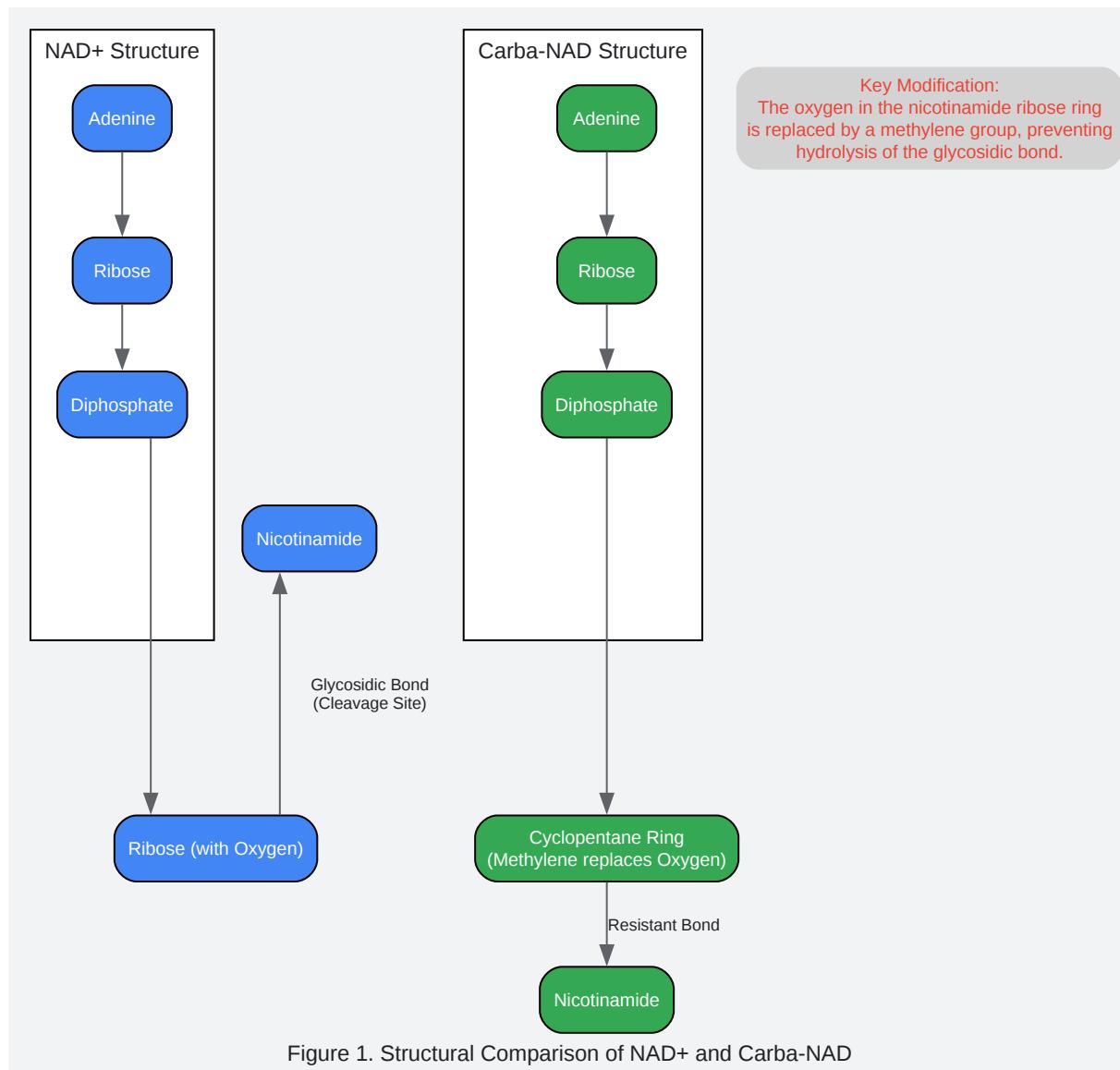
Introduction

Carba-NAD, or carbanicotinamide adenine dinucleotide, is a chemically stabilized analog of β -Nicotinamide Adenine Dinucleotide (NAD $^+$).^[1] Its defining structural feature is the replacement of a ribose oxygen with a methylene group in the nicotinamide riboside moiety.^{[2][3][4]} This modification renders the molecule resistant to enzymatic cleavage by NAD $^+$ -consuming enzymes, such as NAD glycohydrolases, sirtuins, and poly(ADP-ribose) polymerases (PARPs).^{[1][2][5]} This inherent stability makes **Carba-NAD** an invaluable tool in drug discovery, particularly for high-throughput screening (HTS) applications, where it serves as a non-reactive substrate analog to study enzyme mechanisms and identify novel inhibitors.^{[1][4]}

Key Features and Advantages in HTS:

- Enhanced Stability: **Carba-NAD** exhibits significantly greater metabolic stability compared to native NAD $^+$, which is rapidly hydrolyzed in physiological conditions.^[1] This is crucial for long-duration experiments and ensures consistency in HTS assays.^[1]
- Enzyme Resistance: The non-hydrolyzable cyclopentane ring prevents cleavage by NAD glycohydrolases, allowing it to function as a stable inhibitor or probe.^{[1][2]}

- Mechanism of Action Studies: As an unreactive analog, **Carba-NAD** allows for the formation and study of stable enzyme-substrate-cofactor ternary complexes, providing critical snapshots for structural biology and understanding enzyme function.[3][6][7]
- Versatile Tool: It can be used as a co-substrate for various dehydrogenases and as an inhibitor or mechanistic probe for NAD⁺-consuming enzymes like CD38, sirtuins, and PARPs.[1]

[Click to download full resolution via product page](#)**Figure 1. Structural Comparison of NAD⁺ and Carba-NAD**

Applications in High-Throughput Screening

Carba-NAD is primarily utilized in HTS campaigns targeting NAD⁺-consuming enzymes. Its stability and predictable interaction make it a reliable control and tool for assay development.

CD38 and other NAD⁺ Glycohydrolases (ARTs)

CD38 is a multifunctional enzyme and the primary NADase in many mammalian tissues; its activity is implicated in conditions like cancer, aging, and metabolic diseases.^{[8][9]} **Carba-NAD** and its diastereomer, **pseudocarba-NAD**, act as non-covalent inhibitors of the NAD⁺ glycohydrolase activity of human CD38.^{[8][10]} This makes **Carba-NAD** an excellent tool for HTS assays designed to discover novel CD38 inhibitors.

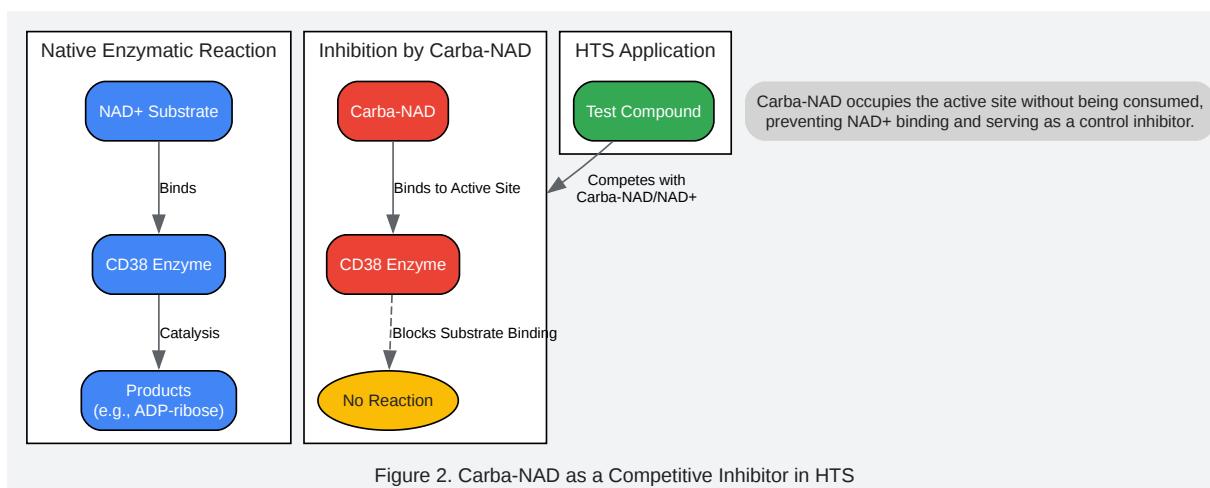


Figure 2. Carba-NAD as a Competitive Inhibitor in HTS

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Figure 2. **Carba-NAD** as a Competitive Inhibitor in HTS

Quantitative Data: Inhibition of NAD⁺ Glycohydrolases

Compound	Enzyme Target	Inhibition Type	Ki / IC50	Source Species	Citation
Carba-NAD	NAD Glycohydrolase	Non-covalent	$\leq 100 \mu\text{M}$	Bungarus fasciatus (venom)	[1][2]
Carba-NAD	CD38	Non-covalent	$\leq 100 \mu\text{M}$	Human	[1]
Pseudocarba -NAD	CD38 (recombinant)	Competitive	$Ki = 148 \mu\text{M}$	Human	[10][11]
Pseudocarba -NAD	CD38 (native, on Jurkat cells)	Competitive	$Ki = 180 \mu\text{M}$	Human	[10][11]
Pseudocarba -NAD	NAD+ Glycohydrolase	Non- competitive	$K_{is} = 47 \mu\text{M}$, $K_{ii} = 198 \mu\text{M}$	Dog (spleen)	[10][11]
Carba-NAD / Pseudocarba -NAD	CD38 / cADP-ribose synthetase	No significant inhibition	$> 1 \text{ mM}$	Mouse / Aplysia californica	[10][11]

Sirtuins (SIRTs)

Sirtuins are a class of NAD⁺-dependent protein deacetylases that are therapeutic targets for metabolic diseases, cancer, and aging.[6][7][12] **Carba-NAD** is an unreactive substrate analog for these enzymes.[3][6] It binds to sirtuins in a manner similar to NAD⁺ but is inert in the nicotinamide displacement reaction.[3] This allows for the crystallization and structural analysis of the SIRT/substrate/**Carba-NAD** ternary complex, providing a snapshot of the reactive state that is otherwise too short-lived to capture.[3][7] In HTS, it can be used to validate the NAD⁺ binding site as the target of potential inhibitors.

Poly(ADP-ribose) Polymerases (PARPs)

PARPs are crucial for DNA repair, and their inhibitors are used in cancer therapies.[1][13] **Carba-NAD** was initially considered a tool for studying PARP-1. However, recent studies indicate that **Carba-NAD** does not bind to PARP-1 with appreciable affinity and shows only

modest inhibition at high concentrations.[\[14\]](#) Therefore, its utility as a direct tool for PARP-1 HTS may be limited, and other analogs like Benzamide Adenine Dinucleotide (BAD) may be more suitable.[\[14\]](#) Researchers should interpret results from PARP-1 functional analyses using **Carba-NAD** with caution.[\[14\]](#)

Experimental Protocols

The following are generalized protocols for HTS assays where **Carba-NAD** can be applied. Specific concentrations and incubation times should be optimized for the particular enzyme and detection system.

Protocol 1: HTS for CD38 Glycohydrolase Inhibitors (Fluorescence-Based)

This assay measures the hydrolysis of a fluorescent NAD⁺ analog, N6-etheno-NAD (ϵ -NAD), which becomes highly fluorescent upon cleavage. **Carba-NAD** can be used as a positive control for inhibition.

Materials:

- Recombinant human CD38 enzyme[\[9\]](#)[\[15\]](#)
- ϵ -NAD substrate[\[9\]](#)[\[15\]](#)
- Assay Buffer: e.g., 20 mM Tris, pH 7.4
- Test compounds dissolved in DMSO
- **Carba-NAD** (for control)
- 384-well black, flat-bottom plates
- Fluorescence plate reader (Excitation ~300 nm, Emission ~410 nm)[\[16\]](#)

Procedure:

- Plate Preparation: Add 2 μ L of test compound dilutions or control (DMSO for negative control, **Carba-NAD** for positive control) to the wells of a 384-well plate.

- Enzyme Addition: Prepare a solution of CD38 enzyme in Assay Buffer. Add 10 μ L of the enzyme solution to each well.
- Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow compounds to bind to the enzyme.
- Reaction Initiation: Prepare a solution of ϵ -NAD substrate in Assay Buffer. Add 10 μ L of the substrate solution to each well to initiate the reaction. Final volume should be ~22 μ L.
- Signal Detection: Immediately place the plate in a fluorescence plate reader. Monitor the increase in fluorescence intensity over 30-60 minutes in kinetic mode. Alternatively, take an endpoint reading after a fixed incubation time.
- Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time) or the endpoint fluorescence. Determine the percent inhibition for each test compound relative to the DMSO (0% inhibition) and **Carba-NAD** (100% inhibition reference) controls.

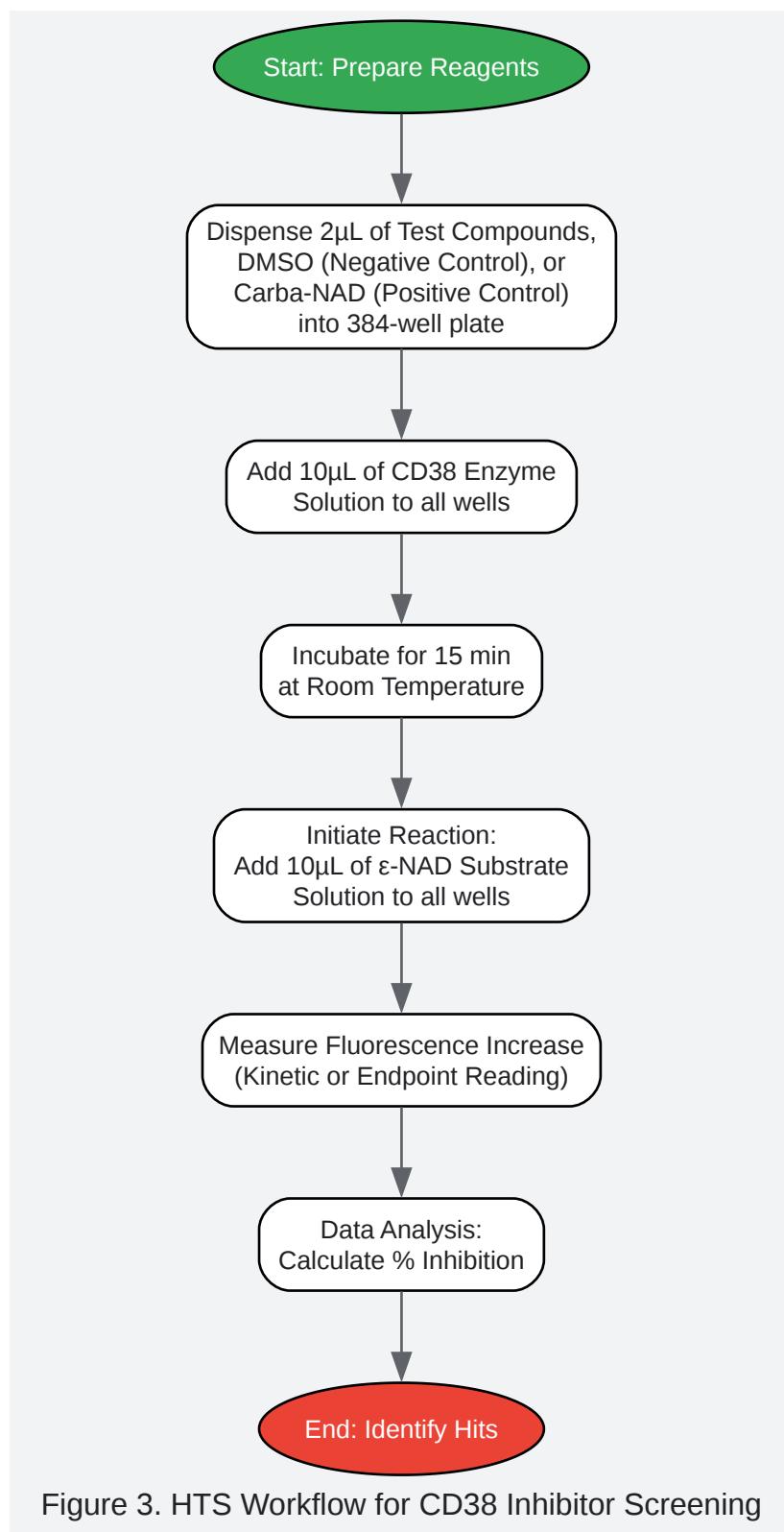


Figure 3. HTS Workflow for CD38 Inhibitor Screening

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Figure 3. HTS Workflow for CD38 Inhibitor Screening

Protocol 2: HTS for Sirtuin Inhibitors (Bioluminescence-Based)

This assay measures the amount of NAD⁺ remaining after a sirtuin-catalyzed deacetylation reaction. A decrease in sirtuin activity by an inhibitor results in more NAD⁺ remaining, leading to a higher luminescent signal.^[17] **Carba-NAD** can be used to confirm that inhibitors are acting at the NAD⁺ binding site.

Materials:

- Recombinant human SIRT1 (or other sirtuin) enzyme^[17]
- Acetylated peptide substrate (e.g., fluorophore-labeled p53-derived peptide)^[17]
- NAD⁺
- Assay Buffer: e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂
- Test compounds dissolved in DMSO
- **Carba-NAD** (for mechanistic studies)
- NAD⁺ detection reagent kit (e.g., NAD-GloTM)
- 384-well white, opaque plates
- Luminescence plate reader

Procedure:

- Plate Preparation: Add 2 μ L of test compound dilutions or controls to the wells of a 384-well plate.
- Reaction Mix Preparation: Prepare a master mix containing SIRT1 enzyme, acetylated peptide substrate, and NAD⁺ in Assay Buffer.
- Reaction Initiation: Add 20 μ L of the reaction master mix to each well.

- Sirtuin Reaction: Incubate the plate at 37°C for 60 minutes.
- Reaction Termination & Detection: Add 22 μ L of the NAD⁺ detection reagent to each well. This reagent stops the sirtuin reaction and initiates the luminescence reaction.
- Signal Development: Incubate the plate at room temperature for 15-30 minutes to allow the luminescent signal to stabilize.
- Signal Detection: Measure luminescence using a plate reader.
- Data Analysis: A higher luminescent signal corresponds to a higher concentration of remaining NAD⁺, indicating greater inhibition of sirtuin activity. Calculate percent inhibition relative to controls. To confirm the mechanism, run a secondary assay where hit compounds are competed against varying concentrations of **Carba-NAD**.

Disclaimer: These protocols are intended as a general guide. Researchers must develop and validate specific assays based on their individual experimental requirements and available instrumentation. This product is intended for research purposes by trained professionals in a controlled laboratory environment.[\[1\]](#)

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